molecular formula C20H26N2O B028853 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine CAS No. 61380-02-7

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Cat. No.: B028853
CAS No.: 61380-02-7
M. Wt: 310.4 g/mol
InChI Key: QBUUEBUUMUYSIY-UHFFFAOYSA-N
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Description

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a benzyl group, a methoxymethyl group, and a phenyl group attached to a piperidine ring.

Preparation Methods

The synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of N-phenylpiperidin-4-amine with benzyl chloride in the presence of a base such as sodium hydride. The methoxymethyl group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-23-17-20(21-19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11,21H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUUEBUUMUYSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210301
Record name 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61380-02-7
Record name 4-(Methoxymethyl)-N-phenyl-1-(phenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61380-02-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
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Record name 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
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Record name 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
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Synthesis routes and methods I

Procedure details

To a solution of 32 parts of 4-(phenylamino)-1-(phenylmethyl)4-piperidinemethanol in 90 parts of benzene are added 0.2 parts of N,N,N-triethylbenzenemethanaminium chloride and 150 parts of a sodium hydroxide solution 60%. After stirring vigourously, there are added dropwise 10.9 parts of dimethylsulfate at a temperature below 30° C. Upon completion, stirring is continued at room temperature, first for 2h. 30 and further, after the addition of a second portion of 2.6 parts of dimethyl sulfate, for 1h. 30. The reaction mixture is cooled in ice-water and 200 parts of water are added. The organic phase is separated and the aqueous phase is extracted with benzene. The combined organic phases are washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 3% of methanol, saturated with ammonia, as eluent. The pure fractions are collected and the eluent is evaporated, yielding 24.8 parts of 4-(methoxymethyl)N-phenyl-1-(phenylmethyl)-4-piperidinamine as a residue.
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Synthesis routes and methods II

Procedure details

To a solution of 32 parts of 4-(phenylamino)-1-(phenylmethyl)-4-piperidinemethanol in 90 parts of benzene are added 0.2 parts of N,N,N-triethylbenzenemethanaminium chloride and 150 parts of a sodium hydroxide solution 60%. After stirring vigourously, there are added dropwise 10.9 parts of dimethyl sulfate at a temperature below 30° C. Upon completion, stirring is continued at room temerature, first for 2 h.30 and further, after the addition of a second portion of 2.6 parts of dimethyl sulfate, for 1 h.30. The reaction mixture is cooled in ice-water and 200 parts of water are added. The organic phase is separated and the aqueous phase is extracted with benzene. The combined organic phases are washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 3% of methanol, saturated with ammonia, as eluent. The pure fractions are collected and the eluent is evaporated, yielding 24.8 parts of 4-(methoxymethyl)-N-phenyl-1-(phenylmethyl)-4-piperidinamine as a residue.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 72.5 g of 1-benzyl-4-anilino-4-piperidinemethanol, 11 g of sodium hydride (50% in mineral oil) and 427 g of hexamethylphosphoric triamide is stirred. Then 33 g of methyl iodide is added dropwise to the reaction mixture and the mixture is stirred overnight. The mixture is added to 2500 ml of water, extracted with six 500 ml portions of toluene, dried over anhydrous sodium sulfate and flash evaporated to give an oil. The oil is purified in a Waters Associates Prep LC/System 500, using a PrepPAK-500/SILICA column (40% ethyl acetate in hexane) to give 1-benzyl-4-methoxymethyl-4-anilinopiperidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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